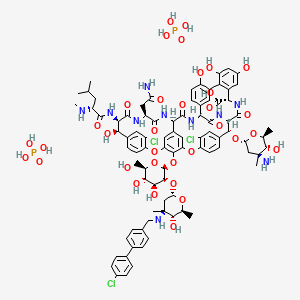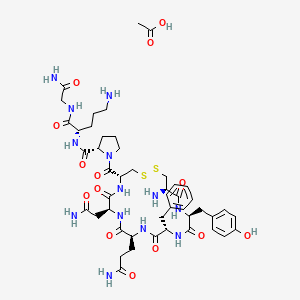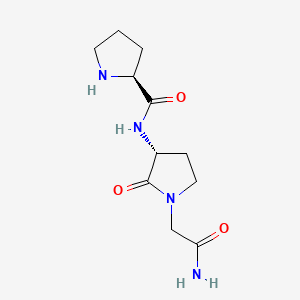
Paopa
Overview
Description
Mechanism of Action
- This compound impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
PAOPA plays a significant role in biochemical reactions by modulating dopamine D2 receptors. It interacts with dopamine D2 receptors through an allosteric mechanism, enhancing the receptor’s response to dopamine. This interaction is crucial for its therapeutic effects, as it helps in normalizing dopamine signaling in conditions like schizophrenia . This compound also interacts with other biomolecules involved in dopamine signaling pathways, contributing to its overall efficacy.
Cellular Effects
This compound influences various types of cells, particularly neurons, by modulating dopamine signaling pathways. It affects cell function by enhancing dopamine receptor activity, which can lead to improved cell signaling, gene expression, and cellular metabolism. In preclinical models, this compound has been shown to ameliorate behavioral and biochemical abnormalities associated with schizophrenia, indicating its potential to restore normal cellular function in affected individuals .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine D2 receptors at an allosteric site, distinct from the dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased receptor activation. This compound’s allosteric modulation results in changes in gene expression and enzyme activity, contributing to its therapeutic effects. Additionally, this compound can prevent and reverse behavioral and biochemical abnormalities in animal models of schizophrenia by normalizing dopamine signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and maintains its efficacy over extended periods. Long-term studies have shown that this compound can sustain its therapeutic effects, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound can provide lasting improvements in cellular function and behavior in preclinical models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates dopamine D2 receptors and improves behavioral and biochemical abnormalities. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that regulate dopamine metabolism, contributing to its overall efficacy. This compound’s modulation of dopamine D2 receptors can influence metabolic flux and metabolite levels, further supporting its therapeutic potential in neuropsychiatric conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. This compound’s distribution within the brain is particularly important for its role in modulating dopamine signaling and improving neuropsychiatric symptoms .
Subcellular Localization
This compound’s subcellular localization is primarily within the neuronal cells, where it exerts its effects on dopamine D2 receptors. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it ensures that this compound can effectively modulate dopamine signaling pathways and provide therapeutic benefits .
Preparation Methods
The synthesis of (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial production methods for (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to accommodate larger volumes and ensure consistent quality and purity .
Chemical Reactions Analysis
(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to reduced forms of the compound.
Substitution: Substitution reactions can occur, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It is used as a model compound to study allosteric modulation of G-protein coupled receptors.
Biology: The compound is utilized in research to understand the role of dopamine D2 receptors in various biological processes.
Medicine: It has shown therapeutic potential in preclinical models for treating neuropsychiatric disorders such as schizophrenia and Parkinson’s disease.
Comparison with Similar Compounds
(3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide is unique due to its potent allosteric modulation of the dopamine D2 receptor. Similar compounds include:
Prolyl-leucyl-glycinamide: The parent compound from which (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide is derived.
Other dopamine receptor modulators: Compounds such as aripiprazole and haloperidol, which also target dopamine receptors but through different mechanisms.
The uniqueness of (3R)-2-Oxo-3-[(2S)-2-pyrrolidinylcarbonyl]amino-1-pyrrolidineacetamide lies in its specific allosteric modulation, which provides a distinct therapeutic profile compared to other dopamine receptor modulators .
Properties
IUPAC Name |
(2S)-N-[(3R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVGEXNEZRSGG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H]2CCN(C2=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114200-31-6 | |
| Record name | 114200-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




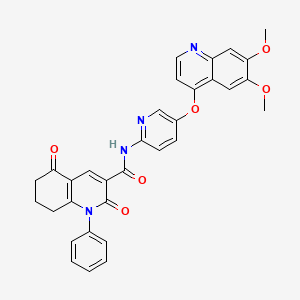



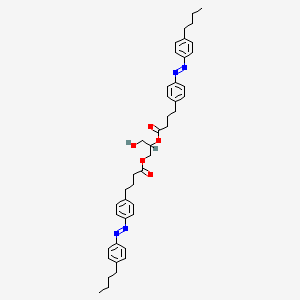
![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)



![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
